Enhanced Lipophilicity (XLogP3-AA) of the Pentyloxy Derivative Versus Hydroxy and Methoxy Analogs
The pentyloxy chain of 1-(4-fluoro-3-(pentyloxy)phenyl)ethanone confers substantially higher lipophilicity compared to its shorter-chain analogs. The target compound has a computed XLogP3-AA of 3.5 [1]. In contrast, the hydroxy analog (1-(4-fluoro-3-hydroxyphenyl)ethanone) has an XLogP3-AA of 1.4 [2], and the methoxy analog (1-(4-fluoro-3-methoxyphenyl)ethanone) has an XLogP3-AA of 1.7 [3].
| Evidence Dimension | Lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 3.5 |
| Comparator Or Baseline | 1-(4-Fluoro-3-hydroxyphenyl)ethanone: XLogP3-AA = 1.4; 1-(4-Fluoro-3-methoxyphenyl)ethanone: XLogP3-AA = 1.7 |
| Quantified Difference | Δ = +2.1 vs hydroxy analog; Δ = +1.8 vs methoxy analog |
| Conditions | Computed by XLogP3 3.0 (PubChem release) |
Why This Matters
Higher lipophilicity predicts enhanced passive membrane permeability and altered tissue distribution, making the pentyloxy compound suitable for applications where increased cellular uptake or blood-brain barrier penetration is required.
- [1] PubChem. (2026). 1-(4-Fluoro-3-(pentyloxy)phenyl)ethanone (CID 91656624). Retrieved April 21, 2026. View Source
- [2] PubChem. (2026). 1-(4-Fluoro-3-hydroxyphenyl)ethanone (CID 45119097). Retrieved April 21, 2026. View Source
- [3] PubChem. (2026). 1-(4-Fluoro-3-methoxyphenyl)ethanone (CID 2774532). Retrieved April 21, 2026. View Source
